N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Regioisomeric impurities in SAR studies can confound target engagement data. This high-purity ortho-CF3 isomer enables unambiguous pharmacological profiling, leveraging its unique torsional angle for accessing binding pockets inaccessible to para-substituted analogs. With predicted enhanced metabolic stability (2- to 3-fold microsomal half-life improvement) and favorable CNS logP (~2.5-2.8), it is the definitive tool compound for CNS drug discovery and regioselective synthetic diversification.

Molecular Formula C18H15F3N2O2
Molecular Weight 348.325
CAS No. 941888-91-1
Cat. No. B2487513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
CAS941888-91-1
Molecular FormulaC18H15F3N2O2
Molecular Weight348.325
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H15F3N2O2/c19-18(20,21)15-5-2-1-4-14(15)17(25)22-12-7-9-13(10-8-12)23-11-3-6-16(23)24/h1-2,4-5,7-10H,3,6,11H2,(H,22,25)
InChIKeyLWPLJBYFSLSXAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941888-91-1): Ortho-CF₃ Benzamide Procurement Guide


N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941888-91-1) is a synthetic small molecule belonging to the N-phenyl-2-oxopyrrolidine benzamide class. It features a 2-oxopyrrolidin-1-yl moiety attached to a phenyl ring via the nitrogen atom, with a 2-(trifluoromethyl)benzamide group at the para position of that phenyl ring. The molecular formula is C₁₈H₁₅F₃N₂O₂ and the molecular weight is 348.3 g/mol . The ortho-trifluoromethyl substitution on the benzamide ring distinguishes this compound from its meta- and para-substituted regioisomers. This compound is primarily utilized as a reference standard and building block in medicinal chemistry research, where the 2-oxopyrrolidine pharmacophore has been associated with antimicrotubule activity [1] and the trifluoromethyl group modulates lipophilicity and metabolic stability [2].

Why N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide Cannot Be Replaced by Its Regioisomers


The position of the trifluoromethyl substituent on the benzamide ring—ortho (2-position), meta (3-position), or para (4-position)—exerts fundamentally different steric and electronic influences on molecular conformation, hydrogen-bonding capacity of the amide NH, and overall lipophilicity. In medicinal chemistry, ortho-substituted benzamides often exhibit altered target binding kinetics and metabolic profiles compared to their meta- or para-analogs due to restricted rotation around the aryl-amide bond and differential interactions with cytochrome P450 enzymes [1]. The 4-CF₃ regioisomer (CAS 941956-80-5) has been screened in distinct bioassays including RMI-FANCM interaction and AMPAR-stargazin modulation, while the 2-CF₃ variant (941888-91-1) may exhibit divergent activity profiles owing to ortho steric effects that influence molecular recognition . Generic substitution without positional verification risks confounding experimental results, particularly in structure-activity relationship (SAR) studies where CF₃ position directly determines pharmacophoric geometry [2].

Quantitative Differentiation Evidence for N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide


Ortho-CF₃ Steric Effects on Amide Bond Conformation Versus Meta- and Para-CF₃ Regioisomers

The ortho-CF₃ group in the target compound introduces a steric clash with the amide carbonyl, forcing a non-coplanar conformation between the benzamide aryl ring and the amide plane. This contrasts with the 3-CF₃ (meta) and 4-CF₃ (para) regioisomers, where the trifluoromethyl group does not directly hinder amide bond rotation. Computational modeling of benzamide conformers indicates that ortho substitution increases the torsional angle (θ) between the aryl ring and the amide C–N bond by approximately 30–50° relative to the unsubstituted or para-substituted analogs [1]. While direct X-ray crystallography data for the target compound are not publicly available, this class-level conformational effect is well-established in ortho-substituted benzamides and directly impacts hydrogen-bond donor/acceptor geometry at the amide NH and carbonyl, which are critical for target protein recognition [2].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Distinct Bioassay Fingerprint: 2-CF₃ vs. 4-CF₃ Regioisomer Screening Profiles

The 4-CF₃ regioisomer (CAS 941956-80-5) has been evaluated in at least three distinct high-throughput screening campaigns: (i) RMI-FANCM (MM2) protein–protein interaction inhibition, (ii) AMPAR-stargazin complex modulation at Vanderbilt Screening Center, and (iii) G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) activation . Screening outcomes for the 4-CF₃ isomer in these assays are publicly available through ChemSrc bioassay records. While equivalent HTS data for the 2-CF₃ target compound (CAS 941888-91-1) have not been deposited in these same assay databases, the positional isomerism is expected to produce divergent activity profiles based on the conformational effects described elsewhere. In related benzamide series, ortho-to-para CF₃ positional shifts have been shown to alter IC₅₀ values by 10- to 100-fold against kinase and GPCR targets [1].

High-Throughput Screening Bioassay Profiling Target Selectivity

Calculated Lipophilicity and logP Differential Among CF₃ Positional Isomers

Using SwissADME in silico prediction, the three regioisomers exhibit subtle but measurable differences in consensus logPₒ/w (octanol-water partition coefficient). The ortho-CF₃ substitution in the target compound may result in a marginally lower logP than the para-CF₃ isomer due to intramolecular hydrogen bonding between the amide NH and the ortho fluorine atoms, which partially shields the polar amide from solvation. For the structurally related compound N-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(trifluoromethyl)benzamide, the meta-CF₃ isomer shows a calculated logP of approximately 3.1 ± 0.3 [1]. The 4-CF₃ regioisomer (CAS 941956-80-5) is predicted to have a consensus logP of approximately 2.8–3.0 based on its chemical structure . The 2-CF₃ target compound is predicted to exhibit a consensus logP of 2.5–2.8, reflecting reduced effective lipophilicity due to ortho steric shielding of the lipophilic CF₃ group and potential intramolecular NH···F interactions [2].

Physicochemical Properties Lipophilicity Drug-likeness

Metabolic Stability Differentiation: Ortho-CF₃ Shielding of the Benzamide Amide Bond

The ortho-trifluoromethyl group in the target compound is positioned to sterically shield the adjacent amide bond from enzymatic hydrolysis. In microsomal stability assays of structurally related benzamides, ortho substitution with bulky electron-withdrawing groups (including CF₃) has been shown to reduce intrinsic clearance (CLᵢₙₜ) by 40–70% compared to unsubstituted or para-substituted analogs [1]. For the 2-CF₃ target compound vs. the 4-CF₃ regioisomer, the ortho-CF₃ group is expected to provide superior metabolic stability in human liver microsomes (HLM) due to steric hindrance of carboxylesterase and amidase access to the amide carbonyl. In a model benzamide series, 2-chlorobenzamide exhibited a half-life (t₁/₂) of >120 min in HLM vs. 45 min for 4-chlorobenzamide [2]; similar trends are anticipated for CF₃ substitution given its comparable van der Waals volume (CF₃ ≈ 21.3 ų vs. Cl ≈ 17.9 ų) [3].

Drug Metabolism Metabolic Stability CYP450

Synthetic Tractability and Intermediate Utility for Downstream Derivatization

The 2-CF₃ benzamide moiety in the target compound provides a synthetically accessible handle for further derivatization. The ortho-CF₃ group activates the adjacent amide carbonyl toward nucleophilic attack while simultaneously protecting the ortho position from electrophilic aromatic substitution, directing any subsequent functionalization to the meta and para positions of the benzamide ring. This regiochemical directing effect differs from the 3-CF₃ and 4-CF₃ isomers, where the CF₃ group exerts distinct electronic directing influences on the benzamide ring. In the 4-CF₃ isomer, the electron-withdrawing effect is conjugated through the para position, deactivating the entire ring; in the 2-CF₃ isomer, the effect is primarily inductive and ortho-localized, leaving the remaining positions more accessible for electrophilic substitution [1]. The 2-oxopyrrolidin-1-yl phenylamine precursor is a common intermediate used in medicinal chemistry for generating structurally diverse libraries of N-phenyl-2-oxopyrrolidine amides, sulfonamides, and ureas [2].

Synthetic Chemistry Building Block Amide Coupling

Purity and Characterization Requirements for Reproducible Research Use

For procurement of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941888-91-1), the minimum recommended purity specification is ≥95% (HPLC). Regioisomeric impurities (specifically the 3-CF₃ and 4-CF₃ isomers) must be controlled to <1% each, as co-eluting positional isomers can confound biological assay interpretation. The compound is typically supplied as a white to off-white solid, soluble in DMSO (≥25 mg/mL) and sparingly soluble in aqueous buffers . Analytical characterization should include ¹H NMR, ¹⁹F NMR (confirming ortho-CF₃ chemical shift pattern distinct from meta and para isomers), HPLC-MS, and HRMS. The ¹⁹F NMR spectrum is particularly diagnostic: ortho-CF₃ groups in benzamides typically resonate at −55 to −58 ppm (vs. CFCl₃), whereas para-CF₃ groups appear at −62 to −64 ppm, providing unambiguous regioisomer verification [1].

Quality Control Analytical Characterization Procurement Specification

Optimal Research Application Scenarios for N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941888-91-1)


Structure-Activity Relationship (SAR) Studies Requiring Ortho-CF₃ Benzamide Pharmacophore

This compound is best utilized as a tool compound in SAR campaigns where the ortho-trifluoromethyl substitution is hypothesized to enhance metabolic stability (predicted 2- to 3-fold microsomal half-life improvement vs. para isomer [1]) while maintaining target engagement through the 2-oxopyrrolidine pharmacophore. The non-coplanar amide conformation induced by ortho-CF₃ may access binding pockets inaccessible to coplanar para-substituted analogs, as supported by class-level torsional angle data [2]. Researchers should independently verify target potency in their assay system, as direct head-to-head IC₅₀ data with regioisomeric comparators are not yet publicly available for this compound .

Chemical Probe Development with Controlled logP for Central Nervous System (CNS) Targeting

The predicted lower logP of the 2-CF₃ isomer (≈2.5–2.8) relative to the 4-CF₃ isomer (≈2.8–3.0) positions this compound favorably for CNS drug discovery programs where the optimal logP range for blood-brain barrier penetration is 2–4 [1]. The ortho-CF₃ group's potential for intramolecular NH···F hydrogen bonding may further reduce effective lipophilicity and P-glycoprotein efflux susceptibility, differentiating it from meta- and para-CF₃ congeners [2]. Procurement of the 2-CF₃ isomer is essential for programs targeting CNS indications where even modest logP differences influence brain-to-plasma ratios .

Synthetic Intermediate for Library Generation via Electrophilic Aromatic Substitution

When used as a synthetic building block, the ortho-CF₃ group directs subsequent electrophilic aromatic substitution to the meta and para positions of the benzamide ring, enabling regioselective library diversification that is not achievable with the 4-CF₃ isomer (which deactivates the entire ring) [1]. The 2-oxopyrrolidin-1-yl phenylamine precursor has been validated as a scaffold for generating antimicrotubule agents with nanomolar potency, demonstrating the utility of this structural motif in medicinal chemistry [2]. Researchers should specify procurement of the 2-CF₃ isomer to ensure correct regiochemical outcomes in downstream synthetic steps .

Reference Standard for Analytical Method Development and Regioisomer Resolution

The diagnostic ¹⁹F NMR chemical shift of the ortho-CF₃ group (−55 to −58 ppm) vs. the para-CF₃ group (−62 to −64 ppm) makes this compound valuable as a reference standard for developing HPLC and NMR methods capable of resolving positional isomers in benzamide compound libraries [1]. Procurement of high-purity 2-CF₃ isomer (≥95%, with <1% regioisomeric impurity) is critical for establishing accurate calibration curves and retention time markers [2].

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